Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20457355
InChI: InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-11(14(18)20-6)9-13(12)21-10-19-5/h7-9H,10H2,1-6H3
SMILES:
Molecular Formula: C16H23BO6
Molecular Weight: 322.2 g/mol

Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC20457355

Molecular Formula: C16H23BO6

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -

Specification

Molecular Formula C16H23BO6
Molecular Weight 322.2 g/mol
IUPAC Name methyl 3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-11(14(18)20-6)9-13(12)21-10-19-5/h7-9H,10H2,1-6H3
Standard InChI Key GOZIEAXGIMHJRB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OCOC

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol . The compound features a benzoate core substituted at the 3-position with a methoxymethoxy group (-OCH₂OCH₃) and at the 4-position with a tetramethyl-1,3,2-dioxaborolane moiety. This boronate ester group enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .

The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, enabling selective reactivity in multi-step syntheses. This dual functionality—combining a boronate ester with a protected hydroxyl derivative—makes the compound valuable in constructing complex molecules, such as pharmaceuticals and polymers .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves sequential functionalization of a benzoic acid precursor. A representative pathway includes:

  • Esterification: Methylation of 3-hydroxy-4-bromobenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) yields methyl 3-hydroxy-4-bromobenzoate .

  • Methoxymethoxy Protection: The hydroxyl group at the 3-position is protected via reaction with chloromethyl methyl ether (MOMCl) in the presence of a base, forming methyl 3-(methoxymethoxy)-4-bromobenzoate .

  • Borylation: A palladium-catalyzed Miyaura borylation replaces the bromine atom with a boronate ester. Using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dimethyl ether (DME) at 80°C achieves this transformation .

Table 1: Representative Reaction Conditions for Borylation

PrecursorCatalyst SystemSolventTemperature (°C)Yield (%)
Methyl 3-MOM-4-bromobenzoatePd(dppf)Cl₂, Na₂CO₃DME/H₂O8070–75

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and ligand-free palladium catalysts reduce metal leaching and improve yields (>80%) . Solvent recycling and automated purification systems (e.g., simulated moving bed chromatography) further enhance process sustainability.

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a key intermediate in Suzuki-Miyaura couplings, forming biaryl structures essential in drug discovery. For example, it enables the synthesis of tyrosine kinase inhibitors by coupling with aryl halides under mild conditions .

Protective Group Chemistry

The methoxymethoxy group shields hydroxyl functionalities during multi-step syntheses. This is critical in natural product synthesis, where selective deprotection (e.g., using HCl in MeOH) avoids side reactions .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Boronate Ester Derivatives

Compound NameCAS NumberMolecular FormulaKey Applications
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate171364-80-0C₁₄H₁₉BO₄Suzuki coupling, polymers
Methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate955929-54-1C₁₅H₂₁BO₄Drug intermediates

The methoxymethoxy group in the target compound distinguishes it from analogs, offering enhanced solubility and stability in protic solvents .

Challenges and Future Directions

Current limitations include the lack of crystallographic data and detailed pharmacokinetic studies. Future research should prioritize:

  • X-ray crystallography to elucidate solid-state structure.

  • In vitro assays to evaluate enzyme inhibition potential.

  • Green chemistry approaches to optimize synthetic routes.

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